Cas no 41917-83-3 (3-(4-(Trifluoromethyl)phenyl)acrylaldehyde)

3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde
- (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enal
- 4-(TRIFLUOROMETHYL)CINNAMALDEHYDE
- 3-(4-Trifluoromethylphenyl)propenal
- 3-[4-(Trifluoromethyl)phenyl]-2-propenal
- MFCD09835193
- (E)-3-(4-(Trifluoromethyl)phenyl)acrylaldehyde
- (2E)-3-[4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAL
- CS-0006638
- Trans-4-(trifluoromethyl) cinnamaldehyde
- 41917-83-3
- SCHEMBL1224353
- 3-(4-Trifluoromethylphenyl)-2-propenal
- A856642
- SCHEMBL1922783
- 95123-61-8
- AC-9778
- AS-20010
- 41317-83-3
- trans-4-(trifluoromethyl)cinnamaldehyde
- AKOS005063993
- 4-(TRIFLUOROMETHYL)CINNAMIC ALDEHYDE
- 2-Propenal, 3-[4-(trifluoromethyl)phenyl]-, (2E)-
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- MDL: MFCD09835193
- Inchi: InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H
- InChI Key: HYCDCKWWJCPUNT-UHFFFAOYSA-N
- SMILES: C(=CC1=CC=C(C=C1)C(F)(F)F)C=O
Computed Properties
- Exact Mass: 200.04500
- Monoisotopic Mass: 200.04489933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.241
- Boiling Point: 247 ºC
- Flash Point: 104 ºC
- PSA: 17.07000
- LogP: 2.91750
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Security Information
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064058-5g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 98% | 5g |
¥2978.00 | 2024-05-14 | |
abcr | AB291200-1 g |
4-(Trifluoromethyl)cinnamaldehyde, 97%; . |
41917-83-3 | 97% | 1 g |
€452.20 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92290-1g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 95% | 1g |
¥702.0 | 2023-09-05 | |
Chemenu | CM282887-10g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 10g |
$529 | 2022-06-11 | |
Chemenu | CM282887-25g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 25g |
$953 | 2021-06-16 | |
eNovation Chemicals LLC | Y0985535-10g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 10g |
$650 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92290-5g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 95% | 5g |
¥2199.0 | 2023-09-05 | |
Chemenu | CM282887-5g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 5g |
$337 | 2022-06-11 | |
Chemenu | CM282887-25g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 25g |
$953 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064058-25g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 98% | 25g |
¥9933.00 | 2024-05-14 |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Production Method
Production Method 1
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Raw materials
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Preparation Products
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Related Literature
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
Additional information on 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde
Introduction to 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde (CAS No. 41917-83-3) and Its Emerging Applications in Chemical Biology
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde, identified by the chemical identifier CAS No. 41917-83-3, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound belongs to the class of α,β-unsaturated aldehydes, which are well-known for their reactivity and biological significance. The presence of a trifluoromethyl group on the aromatic ring enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and material science applications.
The trifluoromethyl group is a key structural feature that imparts distinct physicochemical properties to the molecule. This substituent increases the electron-withdrawing effect, which can influence the reactivity of the aldehyde functionality and the overall electronic distribution across the molecule. Such characteristics make 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde a versatile building block for synthesizing more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced bioavailability, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate pharmacokinetic properties and improve drug efficacy. This has led to its incorporation into numerous pharmaceuticals and agrochemicals. The aldehyde moiety in 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde provides a reactive site for further functionalization, enabling the synthesis of diverse derivatives with potential therapeutic applications.
One of the most promising areas of research involving 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde is in the development of small-molecule inhibitors for enzyme targets. Aldehydes are known to participate in various biochemical reactions, including Schiff base formation, which can lead to covalent binding with biological targets. This property makes them useful for designing probes and inhibitors that can modulate enzyme activity. For instance, recent studies have demonstrated the utility of fluorinated aldehydes in targeting proteases involved in inflammatory pathways. The lipophilic nature of trifluoromethyl-substituted aldehydes allows them to penetrate biological membranes more effectively, enhancing their interaction with intracellular targets.
Another emerging application of 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde is in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The conjugated system of the aromatic ring and the aldehyde functionality can contribute to electron delocalization, making this compound a potential candidate for optoelectronic applications. Researchers have explored its use in creating light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where fluorinated aromatic compounds are valued for their stability and charge transport properties.
The synthesis of 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde typically involves Friedel-Crafts acylation followed by dehydration or oxidation of a corresponding alcohol precursor. The introduction of the trifluoromethyl group can be achieved through halogen-metal exchange or direct fluorination reactions, depending on the synthetic route chosen. Advanced techniques such as flow chemistry have been employed to optimize these reactions, improving yield and scalability.
In conclusion, 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde (CAS No. 41917-83-3) is a multifunctional compound with significant potential in both pharmaceuticals and materials science. Its unique structural features, particularly the presence of a trifluoromethyl group, make it an attractive scaffold for designing novel bioactive molecules and advanced materials. As research continues to uncover new applications for fluorinated compounds, 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde is poised to play a crucial role in shaping the future of chemical biology and nanotechnology.
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